Nbeta-Methyl-beta-arginine

Description

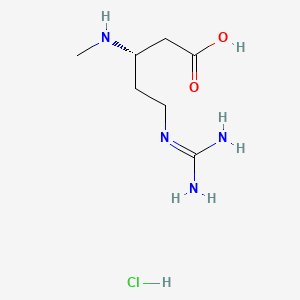

Structure

3D Structure of Parent

Properties

CAS No. |

61394-78-3 |

|---|---|

Molecular Formula |

C7H17ClN4O2 |

Molecular Weight |

224.69 g/mol |

IUPAC Name |

(3S)-5-(diaminomethylideneamino)-3-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-10-5(4-6(12)13)2-3-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |

InChI Key |

VELWQICVSBUJTK-JEDNCBNOSA-N |

SMILES |

CNC(CCN=C(N)N)CC(=O)O.Cl |

Isomeric SMILES |

CN[C@@H](CCN=C(N)N)CC(=O)O.Cl |

Canonical SMILES |

CNC(CCN=C(N)N)CC(=O)O.Cl |

Synonyms |

N beta-methyl-beta-arginine |

Origin of Product |

United States |

Discovery and Natural Occurrence of Nbeta Methyl Beta Arginine

Isolation and Characterization from Specific Biological Sources

The identification of Nβ-Methyl-β-arginine is intrinsically linked to the study of microorganisms and the bioactive compounds they produce. Its discovery has been a process of careful isolation and structural elucidation from complex biological matrices.

Identification in Streptomyces arginensis

Nβ-Methyl-β-arginine has been identified as a constituent of metabolites produced by the bacterium Streptomyces arginensis (NRRL 15941). nih.gov This bacterium is known for its production of the peptidyl nucleoside antibiotic, arginomycin (B10042). nih.gov The investigation into the biosynthesis of arginomycin led to the characterization of the unique amino acid component, Nβ-Methyl-β-arginine. nih.gov

Association with Unique Natural Products (e.g., Arginomycin)

Arginomycin, an antibiotic isolated from Streptomyces arginensis, is a prime example of a natural product containing Nβ-Methyl-β-arginine. nih.gov This compound exhibits activity against Gram-positive bacteria and various fungi. nih.gov Structurally, arginomycin is a peptidyl nucleoside, and the Nβ-Methyl-β-arginine residue is a key component of its molecular architecture. nih.gov The presence of this rare amino acid in arginomycin distinguishes it from other related antibiotics and has been a focal point of research into its biosynthesis. nih.govfrontiersin.org

Historical Context of its Characterization in Academic Literature

The journey to understanding Nβ-Methyl-β-arginine has been marked by significant discoveries in the broader field of biochemistry and natural product chemistry. While early work focused on the isolation and structural determination of arginine-containing compounds, later research delved into the enzymatic pathways responsible for their formation.

The characterization of Nβ-Methyl-β-arginine is part of a larger narrative exploring methylated arginine derivatives. The process of arginine methylation, the enzymatic addition of a methyl group to an arginine residue, was first identified in the 1960s. nih.govsemanticscholar.org This discovery opened the door to understanding the diverse roles of methylated arginines in cellular processes.

A significant breakthrough in the specific context of Nβ-Methyl-β-arginine came with the elucidation of its biosynthetic pathway. Research demonstrated that its formation is not a direct methylation of arginine. Instead, it involves a series of enzymatic reactions. In Streptomyces arginensis, the biosynthesis involves two key enzymes: an aspartate aminotransferase (ArgM) and an S-adenosyl methionine (SAM)-dependent methyltransferase (ArgN). nih.gov ArgM first converts L-arginine to 5-guanidino-2-oxopentanoic acid. nih.govresearchgate.net Subsequently, ArgN methylates this intermediate at the C-3 position to form 5-guanidino-3-methyl-2-oxopentanoic acid. nih.govresearchgate.net Finally, ArgM catalyzes a second transamination step to yield Nβ-Methyl-β-arginine. nih.govresearchgate.net

Similarly, a biosynthetic gene cluster responsible for the production of 3-methylarginine, a related compound, was identified in Pseudomonas syringae pv. syringae 22d/93. nih.gov This finding further highlighted the enzymatic strategies employed by microorganisms to synthesize these unique amino acids.

The table below summarizes key research findings related to the characterization of Nβ-Methyl-β-arginine and its biosynthesis.

| Research Finding | Organism | Key Enzymes Involved | Precursor Molecule | Intermediate Molecule | Final Product |

| Biosynthesis of the β-Methylarginine residue of Arginomycin nih.govresearchgate.net | Streptomyces arginensis | ArgM (Aspartate aminotransferase), ArgN (Methyltransferase) | L-arginine | 5-guanidino-2-oxopentanoic acid, 5-guanidino-3-methyl-2-oxopentanoic acid | Nβ-Methyl-β-arginine |

| Biosynthesis of 3-Methylarginine nih.gov | Pseudomonas syringae pv. syringae 22d/93 | MrsA (Methyltransferase), MrsB (Aminotransferase) | 5-guanidino-2-oxo-pentanoic acid | 5-guanidino-3-methyl-2-oxo-pentanoic acid | 3-Methylarginine |

Biosynthesis and Metabolic Pathways of Nbeta Methyl Beta Arginine

Elucidation of the Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for producing Nβ-Methyl-beta-arginine has been identified and characterized in different bacterial species. In Streptomyces arginensis NRRL 15941, the producer of arginomycin (B10042), a complete gene cluster for the antibiotic was cloned. nih.gov Within this cluster, two open reading frames, designated argM and argN, were found to be essential for the synthesis of β-methylarginine. nih.gov Similarly, a three-gene cluster (mrsA, mrsB, and mrsC) was identified in Pseudomonas syringae pv. syringae 22d/93, responsible for the production of 3-methylarginine. nih.gov More recently, genome mining has revealed a novel biosynthetic gene cluster in the phylum Planctomycetes, containing the genes plaA and plaB that encode a transaminase and a methyltransferase, respectively, for β-methylarginine synthesis. nih.gov

Enzymatic Mechanisms Involved in Nβ-Methyl-β-arginine Formation

The biosynthesis of Nβ-Methyl-beta-arginine is a multi-step process catalyzed by a specific set of enzymes. The key enzymatic activities involve transamination and methylation reactions.

Role of Aspartate Aminotransferase (ArgM)

The enzyme ArgM, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aspartate aminotransferase, plays a crucial dual role in the biosynthesis of Nβ-Methyl-beta-arginine in S. arginensis. nih.gov It first catalyzes the transfer of the α-amino group from L-arginine to α-ketoglutaric acid, which results in the formation of glutamate (B1630785) and 5-guanidino-2-oxopentanoic acid. nih.gov Following the methylation of this intermediate, ArgM catalyzes a second transamination reaction. In this step, it specifically facilitates the transfer of an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, yielding the final product, Nβ-Methyl-beta-arginine. nih.gov

Function of S-Adenosyl Methionine (SAM)-Dependent Methyltransferase (ArgN)

The methylation step in the pathway is catalyzed by ArgN, an S-Adenosyl Methionine (SAM)-dependent methyltransferase. nih.gov This enzyme utilizes SAM as a methyl donor to methylate the C-3 position of 5-guanidino-2-oxopentanoic acid, the product of the first transamination reaction by ArgM. nih.gov This methylation results in the formation of 5-guanidino-3-methyl-2-oxopentanoic acid, which then serves as the substrate for the second transamination reaction catalyzed by ArgM. nih.gov A similar enzymatic function is performed by MrsA in P. syringae, which also methylates 5-guanidino-2-oxo-pentanoic acid. nih.gov

Precursors and Intermediate Metabolites in the Biosynthetic Route

The biosynthesis of Nβ-Methyl-beta-arginine proceeds through a series of defined precursor and intermediate molecules. The primary precursors are L-arginine and L-aspartate, which provide the carbon skeleton and amino groups. nih.gov

The key intermediates in the pathway are:

5-guanidino-2-oxopentanoic acid: Formed from the initial transamination of L-arginine. nih.gov

5-guanidino-3-methyl-2-oxopentanoic acid: The methylated intermediate produced by the action of the SAM-dependent methyltransferase. nih.gov

Engineering of Heterologous Systems for Nβ-Methyl-beta-arginine Production

The elucidation of the biosynthetic pathway has enabled the engineering of model organisms for the recombinant production of Nβ-Methyl-beta-arginine.

Recombinant Production in Model Organisms (e.g., Escherichia coli)

Successful heterologous production of Nβ-Methyl-beta-arginine has been demonstrated in Escherichia coli. nih.gov By co-expressing the argM and argN genes from S. arginensis in E. coli, researchers were able to achieve the conversion of L-arginine to β-methylarginine. nih.gov This confirmed that these two enzymes are sufficient for the in vivo synthesis of the rare amino acid. nih.gov Similarly, the transfer of the entire mrs gene cluster from P. syringae into E. coli resulted in the heterologous production of 3-methylarginine. nih.gov These findings open up possibilities for the fermentative production of Nβ-Methyl-beta-arginine and its derivatives for various applications. nih.gov

Strategies for Enhanced Yields via Enzymatic Conversion

The production of Nbeta-Methyl-beta-arginine (also known as β-methylarginine or 3-methylarginine) through enzymatic conversion presents a promising alternative to complex chemical synthesis. Research into the biosynthetic pathways of this rare amino acid in microorganisms has revealed key enzymes and mechanisms that can be leveraged to develop efficient biocatalytic systems. Strategies for enhancing yields primarily focus on the optimization of these enzymatic reactions, either through in vitro catalysis or whole-cell bioconversion using engineered microorganisms.

The core of the enzymatic synthesis is a two-step process identified in bacteria like Streptomyces arginensis and Pseudomonas syringae. nih.govnih.gov This pathway begins with an arginine precursor and utilizes a methyltransferase and an aminotransferase to produce the final compound.

Key Enzymes in this compound Biosynthesis

The discovery and characterization of the enzymes responsible for this compound synthesis are fundamental to developing strategies for enhanced production. The pathways in S. arginensis and P. syringae provide well-defined enzymatic tools for this purpose. nih.govnih.gov

| Enzyme Name | Source Organism | Enzyme Class | Substrate(s) | Product(s) |

| ArgM | Streptomyces arginensis | Aspartate Aminotransferase (AAT) | L-arginine, α-ketoglutaric acid | 5-guanidino-2-oxopentanoic acid, Glutamate |

| 5-guanidino-3-methyl-2-oxopentanoic acid, L-aspartate | β-methylarginine | |||

| ArgN | Streptomyces arginensis | S-adenosyl methionine (SAM)-dependent Methyltransferase | 5-guanidino-2-oxopentanoic acid, SAM | 5-guanidino-3-methyl-2-oxopentanoic acid |

| MrsA | Pseudomonas syringae | SAM-dependent Methyltransferase | 5-guanidino-2-oxo-pentanoic acid, SAM | 5-guanidino-3-methyl-2-oxo-pentanoic acid |

| MrsB | Pseudomonas syringae | Aminotransferase | 5-guanidino-3-methyl-2-oxo-pentanoic acid | 3-methylarginine |

This table summarizes the key enzymes identified in the biosynthesis of this compound and their respective functions as described in scientific literature. nih.govnih.gov

Research Findings on Enhancement Strategies

Several strategies can be employed to maximize the output of this compound from these enzymatic systems. These approaches range from optimizing the host organism and reaction conditions to advanced metabolic engineering techniques.

Heterologous Expression: A primary strategy involves cloning the biosynthetic genes into a well-characterized and fast-growing host organism like Escherichia coli. This has been successfully demonstrated for the gene clusters from both S. arginensis and P. syringae. nih.govnih.gov Heterologous expression allows for high-level production of the required enzymes (ArgM/ArgN or MrsA/MrsB) and moves the production process into a more easily manipulated microbial chassis.

Optimization of Reaction Conditions: The catalytic activity of enzymes is highly dependent on environmental factors. For the methyltransferase MrsA from P. syringae, studies have shown it has an optimal pH of 9.0. nih.gov Its activity decreases significantly at both lower (pH 7) and higher (pH 10) levels. nih.gov Kinetic characterization of the enzymes is crucial for process optimization. For instance, the methyltransferase MrsA was found to have a Michaelis constant (K_m) of 7 mM and a catalytic rate (k_cat) of 85 min⁻¹ for its substrate. nih.gov Tailoring the in vitro reaction or in vivo fermentation conditions to match these optimal parameters is essential for enhancing yields.

Cofactor Regeneration: The methylation step in the pathway is dependent on S-adenosylmethionine (SAM), which donates the methyl group. nih.govnih.gov SAM is an expensive cosubstrate, and its conversion to S-adenosyl-L-homocysteine (SAH) can cause product inhibition. Implementing a SAM regeneration system can overcome these limitations. Such systems can recycle SAH back to SAM, ensuring a continuous supply of the methyl donor and driving the reaction towards the product. nih.gov This not only improves the yield but also significantly reduces the costs associated with cofactor addition.

Substrate Engineering: The efficiency of an enzymatic reaction can sometimes be improved by modifying the substrate. While not yet applied to this compound, studies on the biosynthesis of the related compound blasticidin S show that acylation of the β-amino group of an arginine side chain is a prerequisite for the subsequent efficient N-methylation of the guanidino group. frontiersin.org This principle of substrate modification to enhance enzymatic efficiency could potentially be explored as a strategy for the this compound pathway.

| Strategy | Principle | Research Finding/Example |

| Heterologous Expression | Utilize a robust, well-characterized microbial host for high-level enzyme production and simplified process control. | The gene clusters for β-methylarginine synthesis from S. arginensis and P. syringae have been successfully expressed in E. coli, resulting in the production of the target compound. nih.govnih.gov |

| Reaction Optimization | Maximize enzyme catalytic efficiency by controlling environmental parameters like pH, temperature, and substrate concentration. | The methyltransferase MrsA exhibits maximum activity at pH 9.0. nih.gov |

| Cofactor Regeneration | Overcome cost and product inhibition limitations associated with cofactors by implementing in situ recycling systems. | Cyclic regeneration systems can convert the inhibitory by-product homocysteine back into methionine, which is then used to synthesize SAM, achieving high conversion rates. nih.gov |

| Metabolic Engineering | Engineer the host organism's metabolic pathways to increase the intracellular pool of precursors like L-arginine. | Arginine biosynthesis in plants and microbes starts from glutamate and is tightly regulated; overcoming these feedback mechanisms can increase precursor availability. researchgate.net |

This table outlines key strategies for enhancing the enzymatic production of this compound, the scientific principles behind them, and relevant research findings.

By combining these strategies—such as expressing the optimized enzymes in a high-performance microbial host, fine-tuning fermentation conditions, and implementing cofactor regeneration—it is possible to develop a green and sustainable process for the large-scale production of this compound.

Biological Roles and Molecular Significance of Nbeta Methyl Beta Arginine

Contribution to the Bioactivity of Associated Natural Products

The incorporation of Nβ-Methyl-β-arginine into natural products is a key determinant of their biological activity. This rare amino acid plays a significant structural and functional role, particularly in antibiotics.

Structural Role in Antibiotics (e.g., Arginomycin)

Nβ-Methyl-β-arginine is a constituent of the peptidyl nucleoside antibiotic Arginomycin (B10042), which is produced by Streptomyces arginensis. medchemexpress.comnih.gov In Arginomycin, the Nβ-Methyl-β-arginine residue is attached to a deoxyhexose moiety. nih.govresearchgate.net The biosynthesis of this unique amino acid involves a complex enzymatic pathway. nih.gov Specifically, the enzymes ArgM, an aspartate aminotransferase, and ArgN, an S-adenosyl methionine (SAM)-dependent methyltransferase, are responsible for its formation. nih.gov The process involves two transamination steps catalyzed by ArgM and a methylation step at the C-3 position by ArgN. nih.gov This intricate synthesis highlights the specialized cellular machinery required to produce this modified amino acid.

Implications for Biological Activity Profiles (e.g., Antimicrobial Spectrum)

The structural uniqueness of Nβ-Methyl-β-arginine directly influences the biological activity of Arginomycin. Arginomycin exhibits activity against Gram-positive bacteria and fungi. medchemexpress.comnih.govmedchemexpress.com While structurally similar to blasticidin S, Arginomycin displays significantly lower toxicity in mice, a difference attributed to the modifications in the arginine-derived side chain, including the β-methylation. nih.gov

The antimicrobial action of related peptidyl nucleoside antibiotics often involves the inhibition of protein synthesis. frontiersin.org The specific structural characteristics imparted by Nβ-Methyl-β-arginine likely modulate the interaction of Arginomycin with its molecular target, leading to its specific antimicrobial spectrum and reduced toxicity profile. The substitution of natural amino acids with N-methyl amino acids in other antimicrobial peptides has been shown to enhance stability and, in some cases, improve activity against certain bacterial strains. mdpi.com

Comparative Analysis with Other Methylated Amino Acid Derivatives

To fully appreciate the significance of Nβ-Methyl-β-arginine, it is essential to distinguish it from other methylated amino acids that play different roles in biology.

Distinction from Protein Arginine Methylation (MMA, ADMA, SDMA)

Protein arginine methylation is a common post-translational modification where methyl groups are added to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.org This process is catalyzed by protein arginine methyltransferases (PRMTs) and results in the formation of ω-NG-monomethylarginine (MMA), ω-NG,NG-asymmetric dimethylarginine (ADMA), and ω-NG,N'G-symmetric dimethylarginine (SDMA). rsc.orgbiorxiv.org

These modifications play crucial roles in regulating cellular processes such as gene transcription, RNA metabolism, and DNA repair. frontiersin.org The methylation occurs on the nitrogen atoms of the guanidinium (B1211019) group and does not alter the carbon backbone of the amino acid. embopress.org

In stark contrast, Nβ-Methyl-β-arginine features a methyl group attached to the β-carbon of the arginine side chain. This is a fundamentally different type of modification that occurs during the biosynthesis of the amino acid itself, before its incorporation into a larger molecule like Arginomycin. nih.gov It is not a post-translational modification of a protein.

| Feature | Nβ-Methyl-β-arginine | Protein Arginine Methylation (MMA, ADMA, SDMA) |

| Site of Methylation | β-carbon of the arginine side chain | Guanidino nitrogen atoms of arginine residues in proteins |

| Timing of Methylation | During biosynthesis of the amino acid | Post-translational (after protein synthesis) |

| Biological Context | Component of natural products (e.g., antibiotics) | Modification of proteins |

| Enzymes Involved | Specific biosynthetic enzymes (e.g., ArgM, ArgN) | Protein Arginine Methyltransferases (PRMTs) |

Differentiation from Other Modified Amino Acids (e.g., 5-(S)-methylarginine, β-hydroxy-β-methylbutyrate)

Other modified amino acids also exist in nature, each with distinct structures and functions.

5-(S)-methylarginine: This modified amino acid is found as a post-translational modification in the active site of methyl-coenzyme M reductase (MCR), an enzyme crucial for methane (B114726) metabolism in archaea. frontiersin.orgplos.orgplos.org Similar to protein arginine methylation, this modification occurs after the protein has been synthesized. However, the methylation is on the C5 carbon of the arginine residue. The enzyme responsible is a radical SAM methyltransferase. frontiersin.orgplos.org

β-hydroxy-β-methylbutyrate (HMB): HMB is a metabolite of the essential amino acid leucine. nih.gov It is not an amino acid itself but a derivative that has been studied for its potential effects on muscle protein metabolism, particularly in the context of exercise and muscle wasting conditions. nih.govmdpi.comnhri.org.twmdpi.com HMB is not incorporated into proteins or natural product antibiotics in the same manner as Nβ-Methyl-β-arginine.

| Compound | Key Structural Feature | Biological Relevance |

| Nβ-Methyl-β-arginine | Methyl group on the β-carbon of arginine | Constituent of antibiotics like Arginomycin, influencing bioactivity. medchemexpress.comnih.gov |

| 5-(S)-methylarginine | Methyl group on the C5 carbon of arginine | Post-translational modification in the enzyme methyl-coenzyme M reductase. frontiersin.orgplos.org |

| β-hydroxy-β-methylbutyrate (HMB) | Hydroxyl and methyl groups on the β-carbon of butyrate | Metabolite of leucine, studied for its effects on muscle metabolism. nih.govmdpi.com |

Chemical Synthesis Approaches for Nbeta Methyl Beta Arginine and Research Analogs

Stereoselective Synthesis Methodologies for β-Amino Acids

The asymmetric synthesis of β-amino acids is a well-developed field, driven by the importance of these structures as components of bioactive natural products and as building blocks for β-peptides, which can form stable secondary structures. nih.govrsc.orghilarispublisher.com Several successful stereoselective methods have been established.

Key synthetic strategies include:

Homologation of α-Amino Acids: The Arndt–Eistert synthesis is a classical and effective method for converting α-amino acids into their β-amino acid counterparts with an additional carbon atom. researchgate.netrsc.org This procedure involves the activation of an N-protected α-amino acid (e.g., as an acyl chloride), reaction with diazomethane (B1218177) to form a diazoketone, and subsequent silver-catalyzed Wolff rearrangement to yield the homologated β-amino acid. researchgate.netnih.gov This method generally proceeds with retention of the chiral configuration. nih.gov

Conjugate Addition (Michael Addition): The stereoselective addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful and versatile route to β-amino acids. nih.gov Chiral auxiliaries or catalysts are often employed to direct the stereochemical outcome. For instance, the conjugate addition of lithium amides or homochiral amidocuprates to α,β-unsaturated esters allows for the stereoselective synthesis of β-amino acid derivatives. hilarispublisher.com

Hydrogenation of Enamines: Asymmetric hydrogenation of prochiral enamines, often using chiral rhodium or ruthenium catalysts, provides an efficient route to enantiomerically enriched β-amino acids. hilarispublisher.com The hydrogenation of (Z)-enamines catalyzed by complexes with chiral phosphine (B1218219) ligands like bisphosphepine can achieve high yields and enantioselectivity. hilarispublisher.com

Methods Using Oxazolidinones: Chiral 1,3-oxazolidin-5-ones, derived from α-amino acids, can be used as precursors. While their reductive cleavage typically yields N-methyl α-amino acids, these can then be subjected to homologation procedures like the Arndt–Eistert synthesis to produce N-methyl β-amino acids. researchgate.net

Biocatalytic Approaches: The use of enzymes offers a highly selective method for preparing β-amino acids. Transaminases can perform dynamic kinetic resolutions of racemic β-keto acids to produce aromatic β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov While focused on α-amino acids, this highlights the potential of biocatalysis for creating complex stereocenters applicable to β-amino acid synthesis.

Table 1: Summary of Stereoselective Synthesis Methods for β-Amino Acids

| Methodology | Description | Key Features |

|---|---|---|

| Arndt–Eistert Homologation | A one-carbon chain extension of an N-protected α-amino acid via a diazoketone intermediate and Wolff rearrangement. researchgate.netnih.gov | Preserves stereochemistry at the α-carbon (which becomes the β-carbon). Widely applicable. researchgate.netnih.gov |

| Asymmetric Conjugate Addition | Stereoselective 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. | Can create multiple stereocenters. Versatile for introducing various substituents. nih.govhilarispublisher.com |

| Asymmetric Hydrogenation | Reduction of a C=C double bond in a dehydro-β-amino acid ester or enamine using a chiral catalyst. | High enantioselectivity can be achieved with appropriate catalyst-substrate matching. hilarispublisher.com |

| Oxazolidinone Chemistry | Use of cyclic intermediates derived from α-amino acids, often for N-methylation, followed by homologation. | Effective for preparing N-methylated β-amino acids. researchgate.net |

| Biocatalysis | Use of enzymes, such as transaminases, to achieve high stereoselectivity through kinetic resolution. | Environmentally benign, highly specific reactions. nih.gov |

Synthetic Pathways for Nbeta-Methyl-beta-arginine and its Enantiomers

The first total synthesis of Nβ-methyl-l-β-arginine was developed to confirm the structure of a component amino acid found in the antibiotic LL-BM547β. oup.com The pathway is a multi-step sequence that combines several of the general strategies outlined above, starting from a protected α-amino acid.

The synthesis commences with L-α,γ-diaminobutyric acid, which is first protected as Nγ-t-butoxycarbonyl-Nα-tosyl-l-α,γ-diaminobutyric acid. The synthesis then proceeds through three key transformations:

Nα-Methylation: The Nα-tosylamino group is methylated. This step introduces the methyl group that will ultimately reside on the β-nitrogen of the final product. oup.com

Arndt–Eistert Synthesis: The resulting N-methylated α-amino acid undergoes homologation to a β-amino acid. This classic one-carbon chain extension is crucial for converting the α-amino acid scaffold into the desired β-amino acid structure. oup.com

Guanidination: The terminal γ-amino group (which is now at the δ-position relative to the carboxyl group in the β-amino acid) is converted into a guanidino group. This final step establishes the arginine-like side chain. oup.com

The synthetic product was confirmed to be identical to the natural amino acid isolated from the antibiotic, based on its specific rotation and NMR spectrum. oup.com This pathway established the first method for preparing an N-methyl guanidino β-amino acid. oup.com

Table 2: Key Stages in the Synthesis of Nβ-Methyl-l-β-arginine

| Stage | Starting Material | Key Reagents/Reaction | Intermediate/Product | Purpose |

|---|---|---|---|---|

| Protection | L-α,γ-diaminobutyric acid | Boc-anhydride, Tosyl-Cl | Nγ-t-butoxycarbonyl-Nα-tosyl-l-α,γ-diaminobutyric acid | Differentiate the two amino groups for selective modification. |

| N-Methylation | Protected diaminobutyric acid | Diazomethane | N-methylated α-amino acid derivative | Introduction of the Nβ-methyl group. oup.com |

| Homologation | N-methylated α-amino acid | (i) SOCl₂, (ii) CH₂N₂, (iii) Ag₂O/H₂O (Arndt–Eistert) | N-methylated β-amino acid derivative | Chain extension from α- to β-amino acid. oup.com |

| Guanidination | Homologated intermediate | Guanylating agent | Nβ-methyl-l-β-arginine (protected) | Formation of the guanidino side chain. oup.com |

| Deprotection | Fully protected product | Acid/Hydrogenolysis | Nβ-methyl-l-β-arginine | Removal of protecting groups to yield the final compound. |

Development of Modified this compound Derivatives for Probe Design

While this compound itself has been identified as a component of a natural antibiotic, its structure also makes it an interesting scaffold for the design of chemical probes to investigate biological systems. oup.com The development of such probes would involve the chemical modification of the parent molecule to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers). The unique structural features of this compound—the β-amino acid backbone, the secondary amine, and the guanidino group—offer several handles for synthetic modification.

Potential strategies for probe development include:

Side-Chain Modification: The guanidino group is a key feature for molecular recognition, particularly by enzymes that process arginine. biorxiv.org It can be synthetically modified, for example, by attaching reporter tags via linkers to one of the terminal nitrogens, although this may interfere with biological recognition. Strategies used for the glycosylation of arginine side chains in peptides could potentially be adapted. nih.govresearchgate.net

Carboxyl Group Conjugation: The carboxylic acid terminus is a common site for modification in amino acids. It can be readily coupled to amines present on linker-reporter constructs using standard peptide coupling reagents (e.g., HBTU, TFFH). researchgate.net This would generate probes where the reporter group is attached at the C-terminus, potentially minimizing interference with side-chain recognition.

Backbone Modification: The N-methyl group on the β-nitrogen is a key structural feature. While further alkylation is unlikely, the backbone itself influences conformation. Incorporating this compound into peptides is a form of backbone modification that can enhance proteolytic stability and alter peptide conformation. springernature.com

The goal of such probes could be to investigate enzymes involved in the metabolism of β-amino acids or to develop inhibitors for arginine-utilizing enzymes with altered substrate specificity. For example, a probe could be designed to study the biosynthesis of antibiotics containing this rare amino acid or to target arginine methyltransferases with modified substrates. biorxiv.orgnih.gov

Table 3: Potential Modifications of this compound for Probe Design

| Modification Site | Type of Modification | Potential Reporter/Functional Group | Example Application |

|---|---|---|---|

| Guanidino Group | Acylation/Alkylation | Fluorophore (e.g., Fluorescein, Rhodamine), Biotin | Probing binding pockets of arginine-recognizing enzymes. |

| Carboxyl Group | Amide Bond Formation | Affinity Tag (e.g., Biotin), Photo-crosslinker (e.g., Benzophenone) | Pull-down experiments to identify binding partners; Covalent capture of target proteins. |

| Incorporation into Peptide | Solid-Phase Peptide Synthesis | FRET pair (Donor/Acceptor fluorophores) on adjacent residues | Probes for peptidases or conformational studies of peptide-protein interactions. springernature.com |

Advanced Analytical Techniques for Characterization and Quantification of Nbeta Methyl Beta Arginine

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating target analytes from complex biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of polar, non-volatile compounds like amino acids and their derivatives. sigmaaldrich.com Methods for analyzing methylated arginine analogs often employ reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.govmdpi.com

For enhanced detection and quantification, especially at low concentrations, pre-column or post-column derivatization is a common strategy. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) react with the primary or secondary amine groups to form highly fluorescent adducts, significantly improving detection sensitivity. nih.govresearchgate.net For instance, a method for determining free arginine, glutamine, and β-alanine utilizes FMOC derivatization followed by RP-HPLC with fluorescence detection. researchgate.net HILIC, coupled with tandem mass spectrometry (LC-MS/MS), has been successfully used to profile 48 endogenous amino acids, including arginine and its derivatives, in human plasma. mdpi.com This approach is particularly effective for very polar compounds that are poorly retained on traditional reversed-phase columns.

Table 1: HPLC Conditions for the Analysis of Arginine and its Analogs

| Analyte(s) | Column | Mobile Phase | Derivatization | Detection | Reference |

|---|---|---|---|---|---|

| Arginine, l-NMMA, ADMA, SDMA | Gemini-NX | A: 20 mM KH₂PO₄, pH 7.8; B: Acetonitrile/Methanol/Water (45:45:10) | AccQ-Fluor™ (AQC) | Fluorescence (Ex: 340 nm, Em: 455 nm) | nih.gov |

| Plasma Amino Acids | XTerra RP18 | A: 30 mM KH₂PO₄, 0.4% THF, pH 7.0; B: 50% Acetonitrile | o-phthalaldehyde (OPA) | Fluorescence (Ex: 340 nm, Em: 455 nm) | nih.gov |

| Arginine, Glutamine, β-alanine | Reversed Phase | - | 9-fluorenylmethoxycarbonyl (FMOC) | Fluorescence | researchgate.net |

| 48 Endogenous Amino Acids | HILIC | A: 10 mM AMF, 0.15% FA in Water/ACN (95:5); B: 10 mM AMF, 0.15% FA in ACN/Water (95:5) | None | Tandem Mass Spectrometry | mdpi.com |

Note: ADMA = Asymmetric Dimethylarginine; SDMA = Symmetric Dimethylarginine; l-NMMA = NG-monomethyl-L-arginine; AQC = 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate; THF = Tetrahydrofuran; AMF = Ammonium Formate; FA = Formic Acid; ACN = Acetonitrile.

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique, but it is typically reserved for volatile and thermally stable compounds. Amino acids, being polar and non-volatile, require chemical derivatization to increase their volatility prior to GC analysis. nih.govnist.gov

A common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. nih.gov For example, amino acids can be converted to their N-trifluoroacetyl-O-methyl esters for GC analysis. nih.gov This approach has been successfully used to resolve stereoisomers of various non-protein α-, β-, and γ-amino acids on a chiral stationary phase. nih.gov The use of GC coupled with mass spectrometry (GC-MS) allows for both quantification and structural confirmation of the derivatized analytes. nih.govchromatographyonline.com The mass spectra of the derivatives often show characteristic fragmentation patterns that aid in their identification. nist.gov

Table 2: Gas Chromatography Conditions for Amino Acid Analysis

| Analyte(s) | Derivatization Reagents | Column | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Non-protein α-, β-, and γ-amino acids | Trifluoroacetic anhydride (B1165640), Methanol | Lipodex® E (chiral stationary phase) | Mass Spectrometry (MS) | Baseline or near-baseline resolution of stereoisomers. | nih.gov |

| 21 free Amino Acids in plasma | 2M HCl in Methanol (esterification), Pentafluoropropionic anhydride (acylation) | - | Mass Spectrometry (MS) | Developed a quality control system for quantitative analysis. | nih.gov |

| Amino Acids in plasma | Methyl chloroformate | - | Mass Spectrometry (MS) | Identification of 19 amino acids as their methyl esters of methoxycarbonyl derivatives. | nist.gov |

| 31 Amino Acids | Tetramethylammonium hydroxide (B78521) (TMAH) at 300°C (thermochemolysis) | HP-5 UI capillary column | Mass Spectrometry (MS) | Fast ( < 6 min) screening for the presence of organics. | mdpi.com |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of post-translationally modified proteins and peptides, offering high sensitivity and specificity. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying and quantifying specific methylated amino acids within complex biological samples. nih.govnih.gov This technique involves isolating a peptide ion of interest, fragmenting it, and then analyzing the resulting fragment ions. The fragmentation pattern provides sequence information and, crucially, can pinpoint the location of modifications like methylation. nih.gov

To enhance the detection of low-abundance methylated peptides, enrichment strategies are often employed. One such powerful method is PTMScan®, which uses antibodies that specifically recognize motifs containing methylated arginine to immunoprecipitate these peptides from a complex mixture prior to LC-MS/MS analysis. cellsignal.comcellsignal.com Different fragmentation techniques, such as electron-transfer dissociation (ETD), can be advantageous for analyzing arginine-rich peptides, as they tend to preserve the labile methyl modifications that can be lost during more conventional collision-induced dissociation (CID). biorxiv.org

Table 3: Mass Spectrometry Approaches for Methylated Arginine Analysis

| Technique | Sample Preparation | Instrumentation | Key Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | HILIC, SCX, or IEF enrichment of tryptic peptides | LTQ XL Orbitrap or Q Exactive | Large-scale identification of arginine methylation sites. | nih.gov |

| PTMScan® LC-MS/MS | Immunoaffinity purification of peptides with a mono-methyl arginine motif antibody. | - | Quantitative profiling of post-translational modification sites. | cellsignal.com |

| PTMScan® HS LC-MS/MS | Immunoaffinity purification with an asymmetric di-methyl arginine motif antibody. | Orbitrap Fusion Lumos | Identification of asymmetric di-methyl arginine sites. | cellsignal.com |

| Decision-tree based MS | Total proteome hydrolysis, PTMScan® enrichment. | Thermo Fusion Tribrid with ETD | Characterization of all three methylarginine (B15510414) states (mono-, symmetric di-, asymmetric di-). | biorxiv.org |

Note: HILIC = Hydrophilic Interaction Liquid Chromatography; SCX = Strong Cation Exchange; IEF = Isoelectric Focusing; ETD = Electron-Transfer Dissociation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information, making it ideal for the unambiguous confirmation of chemical structures, including the precise location of methyl groups and the stereochemistry of a molecule.

For peptides containing arginine analogs, two-dimensional NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine their solution structures. mdpi.com These methods allow for the assignment of all proton signals and the identification of through-bond and through-space correlations, respectively, which define the peptide's conformation. mdpi.comrsc.org For instance, NMR studies on β-hairpin peptides containing arginine analogs have been used to derive the fraction of the folded population and calculate the energetic contributions of specific cross-strand interactions. mdpi.com The chemical shifts of specific nuclei, such as the ¹H-NMR signal of the δ-nitrogen hydrogen of arginine, can be monitored to study interactions with other molecules. researchgate.net

Table 4: NMR Spectroscopy Applications for Arginine and its Analogs

| NMR Experiment(s) | Analyte(s) | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| 2D TOCSY, ROESY | β-hairpin peptides with arginine analogs | Determine fraction folded population and interaction energetics. | The most stabilizing interaction was between the shortest residues (Asp-Agp). | mdpi.com |

| Temperature studies, STD NMR | Peptide substrates of EarP rhamnosyltransferase | Investigate secondary structure and enzyme binding. | Active peptide substrates share a β-hairpin formation. | rsc.org |

| ¹H-NMR | Arginine and analogs (canavanine, citrulline) | Study interaction with inorganic phosphate (B84403). | The δ-nitrogen hydrogen signal of arginine showed a downfield shift upon phosphate binding. | researchgate.net |

| Solid-State NMR | Cationic antimicrobial peptide (PG-1) and mutants | Determine membrane-bound topological structure. | Arginine residues complex with lipid phosphate groups, causing membrane defects. | nih.gov |

Note: TOCSY = Total Correlation Spectroscopy; ROESY = Rotating-frame Overhauser Effect Spectroscopy; STD = Saturation-Transfer Difference; Agp = aminoguanidinopropionic acid.

Application of Isotopic Labeling in Metabolic Flux Analysis

Isotopic labeling is a powerful strategy to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. portlandpress.com This approach, often termed metabolic flux analysis, involves supplying cells or organisms with substrates enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or deuterium). isotope.com

A prominent technique in proteomics that utilizes isotopic labeling is SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). acs.orgresearchgate.net In a typical SILAC experiment for studying methylation, one cell population is grown in a medium containing normal ("light") amino acids, while another is grown with a "heavy" isotope-labeled version of an amino acid like arginine (e.g., ¹³C₆,¹⁵N₄-arginine). mdpi.comacs.org The proteomes are then mixed, and proteins are analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of protein abundance and their post-translational modifications between the different conditions. acs.org This has been coupled with enrichment methods to specifically quantify changes in arginine methylation on a proteome-wide scale. nih.govresearchgate.net

Table 5: Isotopic Labeling in Arginine Metabolism Studies

| Labeling Strategy | Isotope(s) Used | Analytical Method | Application | Reference(s) |

|---|---|---|---|---|

| SILAC | ¹³C₆-Arginine | LC-MS/MS | Accurate quantitation of relative protein abundances. | acs.orgresearchgate.net |

| Methyl-SILAC | L-Methionine-methyl-¹³C-d₃ | LC-MS/MS with HILIC/SCX enrichment | Large-scale identification and quantification of arginine methylation sites. | nih.govresearchgate.net |

| 2nSILAC | ¹³C₆/¹⁵N₄-Arginine (Arg10), ¹³C₆/¹⁵N₂-Lysine (Lys8) | LC-MS | Complete metabolic labeling of prototrophic yeast for global proteomic analysis. | acs.org |

| SILAC | ¹³C₆/¹⁵N₄-Arginine | High-resolution MS, biochemical assays | Identifying differentially methylated proteins during myoblast differentiation. | mdpi.com |

| General Labeling | ¹³C, ¹⁵N, D, ¹⁸O | MS or NMR | Used as metabolic tracers, internal standards, or NMR probes. | isotope.com |

Future Research Directions and Unexplored Avenues in Nbeta Methyl Beta Arginine Studies

Discovery of Novel Nβ-Methyl-β-arginine-Containing Natural Products

The discovery of natural products containing β-amino acid scaffolds continues to expand, revealing their importance in enhancing the bioactivity of these molecules. nih.gov While the biosynthetic capacity for β-methylamino acids has been identified in bacteria like Gammaproteobacteria and Actinomycetes, many other bacterial phyla are yet to be explored. nih.gov A significant recent development was the genome-mining guided discovery of a biosynthetic gene cluster in the phylum Planctomycetes that produces β-methylarginine. nih.gov This finding not only broadens the known catalytic methods for β-methylamino acid biosynthesis but also establishes Planctomycetes as a promising new source for discovering secondary metabolites. nih.gov

Future research should focus on targeted genome mining approaches in underexplored microbial phyla. uea.ac.uk Tools designed to identify biosynthetic gene clusters for Ribosomally Synthesised and Post-translationally Modified Peptides (RiPPs) can be adapted to search for enzymes like methyltransferases and transaminases that are key to β-methylarginine synthesis. nih.govuea.ac.uk This strategy has already proven successful in identifying novel RiPPs and could lead to the discovery of new natural products incorporating Nβ-Methyl-β-arginine, potentially revealing compounds with unique structural features and biological activities. uea.ac.uk

Table 1: Potential Microbial Sources for Novel Natural Product Discovery

| Microbial Phylum | Rationale for Exploration | Potential Discovery |

|---|---|---|

| Planctomycetes | Recently identified as containing a self-sufficient β-methylarginine biosynthetic pathway. nih.gov | Novel β-methylarginine-containing secondary metabolites. |

| Actinobacteria | Known producers of diverse bioactive natural products, including some with β-amino acids. nih.govuea.ac.uk | New classes of RiPPs or other natural products with Nβ-Methyl-β-arginine. |

| Unexplored Marine Bacteria | Marine environments are a rich source of unique microbial diversity and novel chemical scaffolds. | Structurally unique compounds with potential therapeutic applications. |

Investigation of Undiscovered Nβ-Methyl-β-arginine Biological Functions

The biological roles of arginine and its methylated derivatives are vast, impacting everything from protein synthesis and signal transduction to immune responses. embopress.orgnih.govbiorxiv.org For instance, protein arginine methylation is a key post-translational modification that regulates transcription, RNA metabolism, and DNA damage response. biorxiv.org However, the specific biological functions of Nβ-Methyl-β-arginine, as a free amino acid or as part of a larger molecule, are largely unknown.

Future investigations should aim to uncover the physiological and cellular roles of this compound. It is plausible that Nβ-Methyl-β-arginine could act as a signaling molecule, a metabolic intermediate, or a modulator of enzyme activity. Research could explore its potential to influence nitric oxide synthase (NOS) pathways, similar to other arginine analogs like ADMA (asymmetric dimethylarginine). nih.gov Studies on its uptake, metabolism, and effect on cellular processes like proliferation and apoptosis in various cell lines could provide initial insights. nih.govnih.gov Furthermore, exploring its impact on the immune system is a valid avenue, given the critical role of arginine metabolism in immune cell function. nih.gov The potential for β-amino acids to possess intrinsic pharmacological properties warrants a thorough investigation into the bioactivity of Nβ-Methyl-β-arginine. nih.govnih.gov

Chemoenzymatic Synthesis Innovations for Tailored Analogs

The ability to synthesize Nβ-Methyl-β-arginine and its analogs is crucial for studying its function and developing potential applications. Chemoenzymatic synthesis, which combines the flexibility of chemical methods with the high selectivity of biocatalysts, offers a powerful approach. nih.govresearchgate.net While methods for synthesizing various amino acid analogs exist, specific and efficient routes to Nβ-Methyl-β-arginine need development. nih.govexplorationpub.com

Future research should focus on discovering or engineering enzymes for the key synthetic steps. This includes identifying novel transaminases and methyltransferases, like the recently discovered PlaA and PlaB enzymes from Planctomycetes, which can synthesize β-methylarginine in a self-sufficient cascade. nih.gov Innovations could involve:

Enzyme Engineering: Modifying existing aminoacyl-tRNA synthetases or methyltransferases to accept β-arginine or its precursors as substrates. nih.gov

One-Pot Reactions: Developing multi-enzyme cascades in a single reaction vessel to improve efficiency and yield, similar to processes used for synthesizing other complex molecules like sialosides. researchgate.netgoogle.com

Novel Ligation Chemistries: Adapting techniques like Native Chemical Ligation (NCL) to incorporate synthetic Nβ-Methyl-β-arginine into peptides, allowing for the creation of novel, modified proteins. nih.gov

These synthetic innovations will enable the production of a library of tailored analogs with variations in the methylation pattern, stereochemistry, or other parts of the molecule, which is essential for structure-activity relationship studies.

Development of High-Throughput Screening Assays for Nβ-Methyl-β-arginine-Related Enzymes

To discover and characterize the enzymes involved in the biosynthesis, degradation, and biological activity of Nβ-Methyl-β-arginine, high-throughput screening (HTS) assays are indispensable. ethz.chrsc.org HTS allows for the rapid testing of large libraries of enzyme variants or potential inhibitors. nih.gov

Future efforts should be directed at creating robust and sensitive HTS platforms. Key areas for development include:

Fluorescence-Based Biosensors: Designing genetically encoded biosensors that link enzyme activity to a fluorescent output. For example, a system could be designed where the consumption of Nβ-Methyl-β-arginine by an enzyme relieves the repression of a fluorescent protein, leading to a measurable signal. nih.gov This approach has been used successfully for enzymes like arginine deiminase. ethz.chnih.gov

Droplet Microfluidics: Utilizing microfluidic devices to perform millions of individual enzymatic reactions in picoliter-volume droplets. acs.orgmdpi.com This technology, especially when coupled with fluorescence-activated droplet sorting (FADS), enables ultrahigh-throughput screening of enzyme libraries for desired activities. acs.orgmdpi.com

Label-Free Detection: Advancing label-free methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy for HTS applications, which would obviate the need for specifically designed fluorogenic substrates. biorxiv.orgrsc.org

These HTS methods will accelerate the discovery of novel methyltransferases, demethylases, transaminases, and other enzymes that interact with Nβ-Methyl-β-arginine, paving the way for their characterization and utilization in biocatalysis.

Table 2: High-Throughput Screening Strategies for Nβ-Methyl-β-arginine Enzymes

| HTS Method | Principle | Application | Reference |

|---|---|---|---|

| Fluorescence-Activated Cell/Droplet Sorting (FACS/FADS) | Links enzyme activity to the expression of a fluorescent protein, allowing for sorting of active variants. | Directed evolution of enzymes; screening metagenomic libraries. | nih.govacs.orgmdpi.com |

| Biochemical Assays | Measures enzyme activity in vitro using purified components and fluorogenic or colorimetric substrates. | Characterizing enzyme kinetics; screening for inhibitors. | rsc.org |

| Oriented Peptide Array Library (OPAL) | Uses immobilized degenerate peptides to quantitatively assess enzyme activity via scintillation counting. | Determining substrate specificity of methyltransferases. | biorxiv.org |

| NMR Spectroscopy | Quantifies global or site-specific methylation in a label-free manner. | Screening for PRMT selectivity and inhibitor efficacy. | biorxiv.org |

Structural Biology of Nβ-Methyl-β-arginine-Incorporating Enzymes and Complexes

Understanding the three-dimensional structures of enzymes that synthesize or bind to Nβ-Methyl-β-arginine is fundamental to deciphering their mechanisms and guiding protein engineering efforts. X-ray crystallography and cryo-electron microscopy are powerful tools for revealing the atomic details of protein-ligand interactions. embopress.orgbuffalo.edu

The future of structural biology in this area will involve:

Enzyme-Substrate/Product Complexes: Determining the crystal structures of enzymes like the Planctomycetes PlaA/PlaB in complex with their substrates and products. This would reveal the molecular basis for substrate recognition and catalysis. nih.gov

Structures of "Reader" Domains: Identifying and structurally characterizing protein domains that may specifically recognize and bind to Nβ-Methyl-β-arginine residues within other proteins. This is analogous to how Tudor domains recognize methylated α-arginine. biorxiv.org

Comparative Structural Analysis: Comparing the active sites of enzymes that act on Nβ-Methyl-β-arginine with those of known protein arginine methyltransferases (PRMTs). embopress.orgpnas.orgnih.gov This could illuminate how the β-amino acid backbone is accommodated and what determines product specificity. pnas.org

Structural insights will provide a roadmap for rationally engineering enzymes with altered substrate specificities or improved catalytic efficiencies, and for designing specific inhibitors or probes to study the biological roles of Nβ-Methyl-β-arginine. buffalo.edu The architecture of the active site, including the size and nature of binding pockets, is critical in determining the products of methylation reactions. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Nbeta-Methyl-beta-arginine with high purity?

- Methodological Answer : Optimize synthesis by systematically varying reaction conditions (e.g., temperature, pH, solvent systems). Validate purity using HPLC with UV detection (210–220 nm for arginine derivatives) and confirm structural identity via H/C NMR spectroscopy. For reproducibility, document all parameters (e.g., column type, mobile phase gradients) and include raw spectral data in supplementary materials .

- Data Consideration : Report retention times, NMR chemical shifts, and purity percentages (≥95% for in vitro studies). Cross-reference with established databases (e.g., PubChem) for validation .

Q. How should researchers design assays to quantify this compound in biological matrices?

- Methodological Answer : Use ELISA-based kits with pre-validated antibodies specific to methylated arginine derivatives. Include technical controls (e.g., spike-and-recovery experiments) to assess matrix interference. For mass spectrometry (MS), employ stable isotope-labeled internal standards (e.g., C-labeled arginine) to correct for ion suppression .

- Data Consideration : Report limits of detection (LOD), linear dynamic ranges, and intra-/inter-assay coefficients of variation (CV <15%) .

Q. What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct dose-response studies across multiple model systems (e.g., cell lines vs. animal models). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic stability limitations. Validate findings with tissue-specific MS imaging to assess compound distribution .

Advanced Research Questions

Q. How can meta-analysis resolve contradictions in reported biological roles of this compound across studies?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Quantify heterogeneity via statistics and subgroup analyses (e.g., by tissue type or experimental model). Use random-effects models to account for variability in study design .

- Data Consideration : Publish forest plots to visualize effect sizes and 95% confidence intervals. Highlight studies with outlier results for methodological critique .

Q. What strategies are effective for elucidating the mechanistic pathways of this compound in post-translational modification?

- Methodological Answer : Combine CRISPR-based gene editing (e.g., knockout of methyltransferase enzymes) with proteomic profiling (e.g., TMT labeling and LC-MS/MS). Validate findings using co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP) assays to map protein-protein/DNA interactions .

- Data Consideration : Provide raw proteomics data in public repositories (e.g., PRIDE) and annotate post-translational modification sites using tools like MaxQuant .

Q. How should researchers address ethical and reproducibility challenges in cross-disciplinary studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in discipline-specific repositories (e.g., ChEMBL for chemical data). For human studies, obtain IRB approval and document informed consent processes, especially when using biospecimens for methylome analysis .

- Data Consideration : Include ethics compliance statements and data availability clauses in publications .

Methodological Frameworks

- Statistical Analysis : For multivariate data (e.g., dose-dependent enzyme inhibition), use mixed-effects ANOVA to account for nested variables (e.g., technical replicates). Report adjusted -values and effect sizes (e.g., Cohen’s ) .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework (OSF) and share step-by-step workflows (e.g., via Jupyter notebooks) for analytical pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.